![molecular formula C19H15F3N2O3S B2880949 N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034499-62-0](/img/structure/B2880949.png)
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Indole derivatives, on the other hand, have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Synthesis Analysis
Thiophene and its substituted derivatives are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . For instance, thiophene analogues of chalcones have been synthesized in good yields by condensation of 2-acetylthiophene and salicylaldehydes .Molecular Structure Analysis
Thiophene is considered to be a structural alert with formula C4H4S . It was discovered as a contaminant in benzene . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .Chemical Reactions Analysis
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into pharmaceutical compounds is a significant synthetic strategy in the search for new drugs due to the remarkable therapeutic efficacy of furan-related medicines. This compound’s antibacterial potential is being explored to combat microbial resistance, which has become a global issue.
Anticancer Properties
The structural complexity of furan derivatives allows for a variety of interactions with biological targets, making them promising candidates for anticancer agents. Research has shown that certain furan compounds exhibit cytotoxic effects toward lung carcinoma . The compound may be investigated for its potential to inhibit cancer cell growth and proliferation.
Crystallography and Material Science
Furan derivatives are also valuable in the field of crystallography and material science. Their unique molecular structures can contribute to the development of new materials with specific optical or electronic properties . The compound’s crystal structure can provide insights into its potential applications in creating innovative materials.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)14-3-1-2-4-15(14)24-18(26)17(25)23-9-7-13-5-6-16(28-13)12-8-10-27-11-12/h1-6,8,10-11H,7,9H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZLASKCDOYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide |
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